molecular formula C8H14N4O B1288877 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide CAS No. 186190-79-4

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide

Cat. No.: B1288877
CAS No.: 186190-79-4
M. Wt: 182.22 g/mol
InChI Key: NDFXVDCXWFVBHJ-UHFFFAOYSA-N
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Description

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group at the 5-position, a tert-butyl group at the 1-position, and a carboxamide group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with appropriate reagents. For instance, the preparation of pyrazolebromide from potassium tricyanomethanide can be accomplished in two steps, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Industry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(4-methylphenyl)pyrazole

Uniqueness

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Biological Activity

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure enables it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H14N4OC_8H_{14}N_4O and a molecular weight of 182.22 g/mol. The compound features a carboxamide functional group at the 4-position of the pyrazole ring, which plays a crucial role in its biological activity.

Antiparasitic Activity

One of the notable biological activities of this compound is its anti-parasitic effects, particularly against Toxoplasma gondii, a parasite that poses significant health risks to immunocompromised individuals. In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on the growth of the parasite, suggesting its potential as a therapeutic agent for treating toxoplasmosis.

Protein Kinase Inhibition

The compound has also been studied for its inhibitory effects on specific protein kinases , which are pivotal in cellular signaling pathways. For instance, it has shown promise in inhibiting p56 Lck, a kinase involved in T-cell receptor signaling, which could have implications for immunological disorders and cancer therapies .

The mechanism of action of this compound involves its ability to form hydrogen bonds with biological macromolecules due to its amino and carboxamide groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamideBromo substituent at position 3Enhanced anti-parasitic activity
5-amino-1-(ethyl)-1H-pyrazole-4-carboxamideEthyl group instead of tert-butylVarying potency against different targets
5-amino-3-(6-methoxyquinolin-2-yl)-1H-pyrazole-4-carboxamideQuinoline moiety additionPotential anti-cancer properties
5-amino-3-(7-cyclopropoxyquinolin-3-yl)-1H-pyrazole-4-carboxamideCyclopropoxy substituentTargeting specific kinases in cancer therapy

Study on Cryptosporidium

Research has indicated that derivatives based on the pyrazole scaffold, including this compound, exhibit efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In vivo studies demonstrated that certain analogs significantly reduced oocyst shedding in infected models without observable toxicity at higher doses .

Anticancer Potential

Recent investigations into pyrazole derivatives have shown promising anticancer activity across various cancer cell lines. Compounds with similar structures have been reported to inhibit the growth of lung, brain, colorectal, and breast cancer cells. The potential for developing new anticancer agents based on this scaffold is significant, particularly given their ability to target multiple signaling pathways involved in tumor growth .

Properties

IUPAC Name

5-amino-1-tert-butylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXVDCXWFVBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618740
Record name 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186190-79-4
Record name 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of water (500 ml) and 85% KOH (37.91 g) at 0° C. was added 30% H2O2 (49.4 ml, 483 mmol), followed by 1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile (15.83 g, 96.5 mmol). The reaction mixture was stirred for four hours at 0° C. and then at room temperature for 1 hour. A yellow precipitate had formed which was collected by filtration and air dried to afford 13.2 g (75%) of 1-tert-butyl-5-amino-1H-pyrazole-4-carboxamide, m.p. 193-195° C.
Name
Quantity
49.4 mL
Type
reactant
Reaction Step One
Quantity
15.83 g
Type
reactant
Reaction Step Two
Name
Quantity
37.91 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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